5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid
Description
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid is a heterocyclic compound with a molecular formula of C11H15NO2S. It features a thiophene ring substituted with a piperidin-1-ylmethyl group at the 5-position and a carboxylic acid group at the 2-position.
Properties
IUPAC Name |
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPHKICHEXJNKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with piperidine in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: Thiophene-2-carboxylic acid and piperidine.
Reaction Conditions: Heating the mixture in the presence of a base such as sodium hydroxide or potassium carbonate.
Product Isolation: The product is typically isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring with a piperidin-1-ylmethyl group at the 5-position and a carboxylic acid group at the 2-position. It has a molecular formula of C11H15NO2S. This compound is of growing interest in medicinal chemistry because of its diverse biological activities.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry.
- Chemistry It serves as a building block in synthesizing complex heterocyclic compounds.
- Biology The compound is studied for potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is investigated for potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
- Industry The compound is used in developing advanced materials like organic semiconductors and light-emitting diodes (LEDs).
This compound is a compound of increasing interest in medicinal chemistry due to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial effects. In vitro studies have shown that derivatives demonstrate marked activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Inhibition Zone (mm) |
|---|---|---|
| Compound 5a | S. aureus | 14–17 |
| Compound 6a | E. coli | 14–17 |
| Compound 10a | B. subtilis | 10–13 |
These compounds were tested against standard pathogenic strains, with effectiveness against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The anti-proliferative properties of this compound have been evaluated against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer).
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5e | HepG-2 | < 25 |
| Compound 6a | MCF-7 | 26–50 |
| Compound 10a | PC-3 | 51–100 |
Compound 5e exhibited potent anti-cancer activity with an IC50 value of less than 25 μM against HepG-2 cells. The biological activity of this compound is likely mediated through its interaction with various biological targets. For instance, the piperidine moiety may enhance binding affinity to specific receptors or enzymes involved in disease pathways such as cancer proliferation and microbial resistance.
Case Studies
- Antimicrobial Efficacy : A study evaluated several derivatives of thiophene-based compounds for their antimicrobial properties. The results indicated that modifications at the piperidine position significantly influenced antibacterial activity, with some compounds showing over 70% inhibition against tested pathogens.
- Anticancer Studies : In a comparative analysis involving various synthetic analogs, one derivative of the compound was shown to inhibit the proliferation of MCF-7 cells more effectively than standard chemotherapeutics like Doxorubicin.
Mechanism of Action
The mechanism of action of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidin-1-ylmethyl group can enhance the compound’s binding affinity and selectivity for its target, while the thiophene ring can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the piperidin-1-ylmethyl group, making it less versatile in terms of chemical reactivity and biological activity.
Piperidine: Lacks the thiophene ring, limiting its applications in materials science and medicinal chemistry.
5-(Methylthio)thiophene-2-carboxylic acid: Similar structure but with a methylthio group instead of a piperidin-1-ylmethyl group, resulting in different chemical and biological properties.
Uniqueness
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid is unique due to the presence of both the piperidin-1-ylmethyl group and the thiophene ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Biological Activity
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid (CAS No. 893741-64-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial effects. In vitro studies have shown that derivatives demonstrate marked activity against both Gram-positive and Gram-negative bacteria, particularly:
| Compound | Activity Against | Inhibition Zone (mm) |
|---|---|---|
| Compound 5a | S. aureus | 14–17 |
| Compound 6a | E. coli | 14–17 |
| Compound 10a | B. subtilis | 10–13 |
These compounds were tested against a panel of standard pathogenic strains, with notable effectiveness against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anti-proliferative properties of this compound have been evaluated against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The results are summarized in the following table:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5e | HepG-2 | < 25 |
| Compound 6a | MCF-7 | 26–50 |
| Compound 10a | PC-3 | 51–100 |
The most promising results were observed with compound 5e, which exhibited potent anti-cancer activity with an IC50 value of less than 25 μM against HepG-2 cells .
The biological activity of this compound is likely mediated through its interaction with various biological targets. For instance, the piperidine moiety may enhance binding affinity to specific receptors or enzymes involved in disease pathways such as cancer proliferation and microbial resistance.
Case Studies
- Antimicrobial Efficacy : A study evaluated several derivatives of thiophene-based compounds for their antimicrobial properties. The results indicated that modifications at the piperidine position significantly influenced antibacterial activity, with some compounds showing over 70% inhibition against tested pathogens .
- Anticancer Studies : In a comparative analysis involving various synthetic analogs, one derivative of the compound was shown to inhibit the proliferation of MCF-7 cells more effectively than standard chemotherapeutics like Doxorubicin .
Q & A
Basic: What are the recommended synthetic routes for 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid, and how do reaction conditions influence yield?
Answer:
A common approach involves coupling piperidine derivatives with thiophene-2-carboxylic acid precursors. For example, alkylation of thiophene-2-carboxylic acid esters with piperidin-1-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield intermediates, followed by hydrolysis to the carboxylic acid . Optimization of reaction parameters, such as temperature (60–80°C) and solvent polarity, is critical to minimize side reactions (e.g., over-alkylation). Post-synthetic purification via silica gel chromatography or recrystallization is often required to achieve >90% purity.
Basic: How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
Answer:
- ¹H NMR : The piperidinyl group shows characteristic signals at δ 1.4–1.6 ppm (multiplet for CH₂ groups) and δ 2.3–2.5 ppm (N-CH₂ protons). Thiophene protons appear as a doublet at δ 7.3–7.5 ppm (C3-H) and a singlet at δ 6.9–7.1 ppm (C4-H) .
- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the carboxylic acid C=O stretch. Piperidine’s N-H stretch (if protonated) may appear at ~3300 cm⁻¹ .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound in enzyme inhibition studies?
Answer:
SAR studies often compare analogs with variations in the piperidinyl substituent or thiophene ring. For instance:
- Piperidine Modifications : Replacing the piperidine ring with morpholine reduces binding affinity to targets like dihydrofolate reductase (DHFR), as shown by ΔTm shifts (e.g., ΔTm = 0.6°C for piperidine vs. 0.5°C for morpholine derivatives) .
- Thiophene Substitutions : Introducing electron-withdrawing groups (e.g., Cl, Br) at the C3 position enhances target engagement by altering electron density in the thiophene ring .
Advanced: How do computational methods (e.g., molecular docking) guide the design of derivatives targeting specific proteins?
Answer:
Docking studies using software like AutoDock Vina can predict binding modes. For example:
- Hydrogen Bonding : The carboxylic acid group forms H-bonds with catalytic residues (e.g., Arg 52 in DHFR), while the piperidinyl group occupies hydrophobic pockets .
- Steric Effects : Bulky substituents on the piperidine ring may clash with binding site residues, reducing affinity. Energy minimization and MD simulations validate stability .
Basic: What are the solubility and stability considerations for this compound in aqueous buffers?
Answer:
- Solubility : The carboxylic acid group confers moderate solubility in polar solvents (e.g., DMSO, pH-adjusted water). Piperidinylmethyl groups enhance lipophilicity, requiring co-solvents (e.g., 10% DMSO) for biological assays .
- Stability : Susceptible to oxidation at the thiophene sulfur; storage under inert gas (N₂/Ar) at –20°C is recommended. Degradation products can be monitored via HPLC with UV detection at 254 nm .
Advanced: How can contradictory binding data from thermal shift assays (ΔTm) be resolved?
Answer:
Contradictions may arise from assay conditions (e.g., protein concentration, buffer pH). For example:
- False Positives : High compound concentrations (>100 µM) can induce non-specific aggregation, inflating ΔTm. Validate hits via orthogonal methods like ITC or SPR .
- pH Sensitivity : Protonation of the piperidine nitrogen (pKa ~10.6) affects binding; assays at physiological pH (7.4) better reflect in vivo conditions .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize spills with sodium bicarbonate, then collect with absorbent materials (e.g., vermiculite) .
Advanced: What role does the piperidinylmethyl group play in improving blood-brain barrier (BBB) penetration?
Answer:
The piperidinylmethyl moiety enhances BBB permeability via:
- Lipophilicity : LogP increases by ~1.5 units compared to unsubstituted thiophene-2-carboxylic acid, facilitating passive diffusion .
- P-gp Efflux Avoidance : Piperidine’s tertiary amine reduces interaction with P-glycoprotein transporters, as shown in Caco-2 cell assays .
Advanced: How are isotopic labeling (e.g., ¹³C, ¹⁵N) and MS/MS used to track metabolic pathways?
Answer:
- Labeling : Introduce ¹³C at the carboxylic acid carbon via synthesis with ¹³CO₂. ¹⁵N-labeled piperidine can be prepared using ¹⁵NH₄Cl .
- Metabolite ID : LC-MS/MS detects labeled fragments (e.g., m/z 128→84 for thiophene ring cleavage) in liver microsomes, identifying hydroxylation or glutathione adducts .
Advanced: What in vitro and in vivo models are suitable for evaluating antitumor activity?
Answer:
- In Vitro : MTT assays in cancer cell lines (e.g., HCT-116 for colon cancer) at IC₅₀ doses (typically 1–10 µM) .
- In Vivo : Xenograft models (e.g., nude mice with HT-29 tumors) dosed orally (50 mg/kg/day) for 21 days. Monitor tumor volume via caliper measurements and validate target modulation via IHC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
